3-Cyclopropyl-6-(oxan-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
“3-Cyclopropyl-6-(oxan-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the molecular formula C12H16N2O3 . It is also known by its InChI identifier, which is InChI=1S/C12H16N2O3/c15-11-7-10(8-3-5-17-6-4-8)13-12(16)14(11)9-1-2-9/h7-9H,1-6H2,(H,13,16) .
Molecular Structure Analysis
The molecular structure of this compound can be represented by its canonical SMILES notation: C1CC1N2C(=O)C=C(NC2=O)C3CCOCC3 . This notation provides a way to represent the structure of the molecule in a textual format.Scientific Research Applications
Synthetic Pathways and Biological Activities
Anti-inflammatory Applications : Substituted tetrahydropyrimidine derivatives, such as the compound , have demonstrated potential for in vitro anti-inflammatory activity. This has been supported by synthetic approaches that lead to various substituted derivatives showing potent anti-inflammatory effects, thus indicating their usefulness in designing leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Oxidation of Cyclopropane Derivatives : The study of cyclopropane-containing compounds, including those similar to the specified compound, has revealed efficient methods for the oxidation of the methylene group adjacent to cyclopropane. This provides a direct approach towards carbonylcyclopropanes and highlights the importance of such structures in synthetic organic chemistry (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).
Synthesis of Pyranopyrimidine Derivatives : Pyranopyrimidine scaffolds, closely related to the chemical structure , are crucial for medicinal and pharmaceutical industries due to their synthetic applicability and bioavailability. Research has focused on utilizing hybrid catalysts for the synthesis of these scaffolds, demonstrating their potential in developing lead molecules for various applications (Parmar, Vala, & Patel, 2023).
Metal-Ion Sensing Applications : 1,3,4-Oxadiazole scaffolds, which share structural motifs with the compound of interest, have been explored for their potential in chemosensor development. These structures offer promising applications in detecting metal ions, highlighting the versatility of such chemical frameworks in analytical chemistry (Sharma, Om, & Sharma, 2022).
properties
IUPAC Name |
3-cyclopropyl-6-(oxan-4-yl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-11-7-10(8-3-5-17-6-4-8)13-12(16)14(11)9-1-2-9/h7-9H,1-6H2,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGDWIYUBKYJGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)C3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-(oxan-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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